

# An In-depth Technical Guide to 2-(N-Morpholino)-ethanesulfonic Acid (MES)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(N-Morpholino)-ethanesulfonic acid

**Cat. No.:** B042003

[Get Quote](#)

## Abstract

**2-(N-Morpholino)-ethanesulfonic acid**, commonly known as MES, is a zwitterionic buffer that has become a cornerstone in biochemical and molecular biology research.[1][2][3] Developed by Norman Good and his colleagues in the 1960s, MES was one of the first in a series of buffers designed to meet the specific needs of biological research.[4][5][6] Its utility stems from a unique combination of physicochemical properties: a pKa of approximately 6.15, making it an excellent buffer for the slightly acidic pH range of 5.5 to 6.7; high solubility in water; and, critically, minimal interaction with biological molecules and metal ions.[2][4][7][8] This guide provides an in-depth analysis of MES, covering its fundamental properties, core applications, practical laboratory protocols, and critical considerations for its use, aimed at researchers, scientists, and drug development professionals.

## The Foundation: Physicochemical Properties of MES

Understanding the core properties of MES is essential for its effective application. It was designed to fulfill a stringent set of criteria for biological buffers, often referred to as "Good's buffers".[5][6][9][10]

Key Characteristics:

- **pKa and Buffering Range:** MES has a pKa of approximately 6.15 at 20-25°C, providing a reliable buffering capacity in the pH range of 5.5 to 6.7.[2][4][7][11] This makes it particularly suitable for experiments requiring stable, slightly acidic conditions.
- **Solubility:** It is highly soluble in water, which simplifies the preparation of buffer stock solutions.[4][12] Conversely, its low solubility in most organic solvents prevents it from accumulating in nonpolar compartments of biological systems, such as cell membranes.[5][9]
- **Zwitterionic Nature & Membrane Impermeability:** As a zwitterionic compound, possessing both positive and negative charges on different atoms within the molecule, MES does not readily pass through biological membranes.[10] This is a crucial feature for maintaining stable extracellular pH in cell culture applications without significantly affecting intracellular pH.[5][9][13]
- **Minimal Metal Ion Interaction:** A standout feature of MES is its negligible binding affinity for many divalent cations, including  $\text{Ca}^{2+}$ ,  $\text{Mg}^{2+}$ , and  $\text{Mn}^{2+}$ , and it shows virtually no binding with  $\text{Cu}(\text{II})$ .[4][8] This "non-coordinating" nature is a significant advantage over common buffers like phosphate, which can strongly chelate metal ions and interfere with the function of metalloenzymes or other metal-dependent processes.[4][14]
- **Stability and Inertness:** MES is chemically and enzymatically stable, resisting degradation under typical experimental conditions.[4][15] It does not participate in or interfere with most biochemical reactions and exhibits minimal absorption of ultraviolet (UV) light at wavelengths above 230 nm, preventing interference with spectrophotometric assays.[9][12][13]

## Data Summary: Physicochemical Properties of MES

| Property          | Value / Description                                                                                                        | Significance in Research                                                 |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Chemical Formula  | <chem>C6H13NO4S</chem>                                                                                                     | Defines its composition and structure.                                   |
| Molecular Weight  | 195.24 g/mol                                                                                                               | Essential for accurate buffer preparation.[4][11]                        |
| pKa (at 25°C)     | ~6.15                                                                                                                      | Optimal for buffering in the slightly acidic range (pH 5.5-6.7).[2][7]   |
| ΔpKa/°C           | -0.011                                                                                                                     | Indicates a moderate change in pH with temperature fluctuations.[16][17] |
| Metal Ion Binding | Weakly binds $\text{Ca}^{2+}$ , $\text{Mg}^{2+}$ , $\text{Mn}^{2+}$ ; negligible binding of $\text{Cu}(\text{II})$ .[4][8] | Ideal for studying metal-dependent enzymes and proteins.[14]             |
| UV Absorbance     | Minimal absorbance at $\lambda > 230$ nm.[9][13]                                                                           | Prevents interference in spectrophotometric measurements.[18]            |
| Solubility        | Highly soluble in water.[4][12]                                                                                            | Facilitates easy preparation of concentrated stock solutions.            |

## Core Applications in Life Science Research

The unique properties of MES make it a versatile and indispensable tool across a wide range of applications in biology, biochemistry, and pharmaceutical development.[2][12][19]

### Electrophoresis

MES is a key component in certain polyacrylamide gel electrophoresis (PAGE) systems, particularly Bis-Tris-based systems.[1][15]

- **Causality:** The standard Laemmli SDS-PAGE system uses a Tris-Glycine buffer with a high pH (~8.3-9.5), which can lead to deamidation or hydrolysis of proteins, especially smaller ones. MES-based running buffers operate at a near-neutral pH (~7.0). This milder condition

is crucial for maintaining the integrity of proteins during separation. The MES buffer system provides superior resolution of small to medium-sized proteins (2-200 kDa) compared to traditional systems.[\[1\]](#)[\[20\]](#) Its lower conductivity also generates less heat during electrophoresis, reducing the risk of band distortion.[\[21\]](#)

## Chromatography

In protein purification, MES is frequently used as a buffer in various chromatography techniques.[\[3\]](#)[\[22\]](#)

- Expertise: It is an excellent choice for cation-exchange chromatography because its anionic nature at working pH does not interfere with the binding of positively charged proteins to the column resin.[\[3\]](#) Its non-coordinating property ensures that it will not strip essential metal cofactors from proteins during purification.[\[3\]](#)

## Cell Culture

MES is used to supplement cell culture media for bacteria, yeast, and mammalian cells to provide additional buffering capacity.[\[12\]](#)[\[22\]](#)[\[23\]](#)

- Insight: While bicarbonate-CO<sub>2</sub> systems are the primary buffers in most mammalian cell culture, they are only effective in a controlled CO<sub>2</sub> environment (i.e., an incubator). When cells are handled outside the incubator, the dissolved CO<sub>2</sub> can off-gas, leading to a rapid and potentially harmful rise in media pH. Supplementing the media with a zwitterionic buffer like MES (or HEPES for a more neutral pH range) provides crucial pH stability during these periods.[\[21\]](#) It has also been used in hydroponic systems for plant growth studies due to its biological inertness.[\[24\]](#)

## Enzyme Assays and Protein Studies

The biochemical inertness of MES makes it a reliable choice for enzyme kinetics and protein binding studies.

- Trustworthiness: Many enzymes, particularly those that bind metal ions, are sensitive to the buffer composition. Buffers like phosphate or citrate can chelate essential metal cofactors, inhibiting enzyme activity and leading to erroneous results. The use of a non-coordinating

buffer like MES ensures that the observed activity is a true reflection of the enzyme's function.[4][14][25]

## Practical Laboratory Protocols & Workflows

### Protocol 3.1: Preparation of a 0.5 M MES Stock Solution (pH 6.0)

This protocol describes the preparation of a standard, highly concentrated MES buffer stock, which can be diluted for various working solutions.

#### Materials:

- MES Free Acid (MW: 195.24 g/mol )
- High-purity, deionized water (dH<sub>2</sub>O)
- 10 N Sodium Hydroxide (NaOH) solution
- Calibrated pH meter
- Stir plate and magnetic stir bar
- Graduated cylinders and a 1 L volumetric flask

#### Step-by-Step Methodology:

- Weigh MES Powder: Weigh out 97.62 g of MES free acid.[26]
- Initial Dissolution: Add the MES powder to a beaker containing approximately 800 mL of dH<sub>2</sub>O.[15] Place the beaker on a stir plate and add a stir bar to begin dissolution. MES free acid will not fully dissolve until the pH is adjusted.
- pH Adjustment: While monitoring with a calibrated pH meter, slowly add 10 N NaOH dropwise to the MES suspension. The powder will dissolve as the pH rises. Continue adding NaOH until the pH reaches exactly 6.0.

- Final Volume Adjustment: Carefully transfer the clear buffer solution into a 1 L volumetric flask. Rinse the beaker with a small amount of dH<sub>2</sub>O and add the rinse to the flask to ensure a complete transfer.
- Bring to Volume: Add dH<sub>2</sub>O to the flask until the bottom of the meniscus reaches the 1 L calibration mark.
- Sterilization and Storage: For applications requiring sterility, filter the solution through a 0.22 µm filter.<sup>[2]</sup> Store the buffer at 4°C.<sup>[2][26]</sup> The solution is stable for several months.<sup>[2]</sup>

## Workflow 3.2: Using MES in a Bis-Tris Protein Electrophoresis System

This workflow illustrates the key steps where MES buffer is integral for separating small proteins.



## Chemical Structure of MES

Buffering Mechanism ( $pK_a \approx 6.15$ )

MES-H  
(Acid Form)  
( $pH < 6.15$ )

+  $\text{OH}^-$  +  $\text{H}^+$   
MES<sup>-</sup>  
(Conjugate Base)  
( $pH > 6.15$ )

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biologix® TRIS-MES Buffer(1×), PH7.3, 500mL/Bottle, 10 Bottles/Case [biologixusa.com]
- 2. [biochemazone.com](#) [biochemazone.com]
- 3. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 4. MES (buffer) - Wikipedia [en.wikipedia.org]
- 5. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. Good's buffers | Protocols Online [protocolsonline.com]
- 7. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 8. Biological buffers  $pK_a$  calculation [reachdevices.com]

- 9. Good's buffers - Wikipedia [en.wikipedia.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. 4-Morpholineethanesulfonic acid | C6H13NO4S | CID 78165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. nbinno.com [nbinno.com]
- 21. MES buffer: a key force empowering life science and industrial innovation-blood collection, Biological buffer, Hubei Xindesheng Material [whdsbio.cn]
- 22. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]
- 23. thomassci.com [thomassci.com]
- 24. An evaluation of MES (2(N-Morpholino)ethanesulfonic acid) and Amberlite IRC-50 as pH buffers for nutrient solution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. goldbio.com [goldbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(N-Morpholino)-ethanesulfonic Acid (MES)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042003#what-is-2-n-morpholino-ethanesulfonic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)